Bis(2,2,3,3,3-pentafluoropropyl)amine
Description
Significance of Perfluorinated Amines in Modern Organic and Materials Chemistry
Perfluorinated and polyfluorinated amines represent a critical class of compounds in modern chemistry. The incorporation of fluorine atoms into organic molecules dramatically alters their physical and chemical properties. For instance, the high electronegativity of fluorine can weaken the basicity of amines and significantly enhance their metabolic stability, a feature of great interest in the development of bioactive molecules.
In materials science, the strong carbon-fluorine bond contributes to high thermal stability and chemical resistance in polymers and other materials. Historically, perfluorinated compounds have led to the development of materials with unique surface properties, such as water and oil repellency. The study of organofluorine chemistry has been pivotal in creating a wide array of materials that are essential in various industries.
Overview of Research Domains Pertaining to Bis(2,2,3,3,3-pentafluoropropyl)amine
While research on this compound is not as extensive as for some other fluorinated compounds, it has been identified in specific, high-technology research areas.
Catalysis and Polymer Chemistry: Patents have disclosed the use of this compound as a component in the preparation of catalysts for addition polymerization, including olefin polymerization. google.comgoogle.com In this context, it is part of a group of compounds used to create modified particles that serve as carriers for single-site catalysts. The goal of this research is to produce addition polymers, such as polyethylene, with specific properties like high molecular weight. google.com
Environmental and Toxicological Research: As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), this compound is relevant to environmental science and toxicology. A recent study utilized a machine learning framework to quantify the binding of various PFAS compounds to human serum albumin (HSA). nih.gov this compound was included in the list of tested chemicals, and the study found that it does bind to HSA. nih.gov This type of research is crucial for understanding the bioaccumulation and potential toxicokinetics of PFAS compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCAENPEZRYHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F10N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381992 | |
| Record name | Bis(1H,1H-perfluoropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-76-8 | |
| Record name | Bis(1H,1H-perfluoropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Reactivity Relationships and Mechanistic Investigations
Electronic Effects of Perfluorinated Substituents on Amine Reactivity and Basicity
The introduction of perfluorinated substituents has a profound impact on the electronic properties of the amine nitrogen. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect) transmitted through the alkyl chain. In Bis(2,2,3,3,3-pentafluoropropyl)amine, the two pentafluoropropyl groups significantly reduce the electron density on the nitrogen atom. chemistryguru.com.sgmasterorganicchemistry.com
This diminished electron density has a primary consequence on the basicity of the amine. Amines exert their basicity through the availability of the lone pair of electrons on the nitrogen atom for protonation. chemistryguru.com.sgmasterorganicchemistry.com The strong inductive effect of the perfluorinated groups delocalizes this lone pair, making it less available to accept a proton. mdpi.com Consequently, this compound is expected to be a significantly weaker base compared to its non-fluorinated counterpart, dipropylamine. This trend is well-documented for other perfluoroalkyl-substituted amines and related compounds like phosphines. mdpi.comnih.gov
The reduced nucleophilicity of the nitrogen atom is another direct outcome of these electronic effects. Nucleophilicity, the ability to donate an electron pair to an electrophile, is closely related to basicity. masterorganicchemistry.com With a less available lone pair, this compound is anticipated to be a weaker nucleophile than non-fluorinated secondary amines. masterorganicchemistry.comlibretexts.org
Below is a table summarizing the expected trends in basicity for a series of secondary amines, illustrating the impact of perfluoroalkylation.
| Compound Name | Structure | Expected pKa of Conjugate Acid | Expected Trend in Basicity |
| Dipropylamine | (CH₃CH₂CH₂)₂NH | ~11 | Highest |
| Bis(2,2,2-trifluoroethyl)amine | (CF₃CH₂)₂NH | ~5.7 | Intermediate |
| This compound | (CF₃CF₂CH₂)₂NH | Significantly < 5 | Lowest |
Note: The pKa values for Dipropylamine and Bis(2,2,2-trifluoroethyl)amine are known experimental values, while the value for this compound is an extrapolated expectation based on the electronic effects of the longer perfluorinated chain.
Conformational Analysis of this compound and its Derivatives
The conformational preferences of this compound are dictated by a combination of steric and electronic factors, which can be investigated through computational and experimental methods.
Computational Chemistry and Molecular Modeling Studies of Conformation
Experimental Techniques for Conformational Elucidation (e.g., X-ray Diffraction)
X-ray diffraction of single crystals would provide the most definitive information on the solid-state conformation of this compound. rsc.orgresearchgate.netnih.govmdpi.commdpi.comnih.gov Such an analysis would reveal precise bond lengths, bond angles, and the spatial arrangement of the atoms. However, to date, no crystal structure for this specific compound has been reported in the crystallographic databases.
In the absence of X-ray data, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-phase conformation. For instance, the magnitude of coupling constants between protons and fluorine atoms can give clues about the dihedral angles.
Reaction Mechanisms Involving the this compound Scaffold
The unique electronic and steric properties of this compound dictate its reactivity in various chemical transformations.
Elucidation of Nucleophilic and Electrophilic Reaction Pathways
Due to the significantly reduced nucleophilicity of the nitrogen atom, this compound is expected to be a poor nucleophile in SN2 reactions. libretexts.orgnih.gov Reactions with electrophiles at the nitrogen center would likely require harsh conditions or highly reactive electrophilic partners.
Conversely, the electron-deficient nature of the perfluorinated carbon skeleton makes it susceptible to nucleophilic attack, although the C-F bond is generally strong. Reactions involving the displacement of a fluorine atom are unlikely unless activated by other functional groups.
Spectroscopic Characterization and Advanced Analytical Methodologies in Research
Advanced Characterization Methods for Related Materials and Surfaces
Inverse Gas Chromatography (IGC) is a highly sensitive and versatile gas-phase technique used for the detailed characterization of the surface and bulk properties of solid materials, including powders, fibers, and films. ipb.ptnih.gov Unlike conventional gas chromatography where the stationary phase is used to separate components of a gaseous mixture, in IGC, the roles are reversed. The solid material under investigation, such as a polymeric derivative of a fluorinated compound, is packed into a column and serves as the stationary phase. researchgate.netyoutube.com A series of well-characterized gas or vapor probe molecules are then injected into the column, and their retention times are precisely measured. researchgate.netyoutube.com The time it takes for a probe molecule to travel through the column is a direct measure of the strength of its interaction with the solid surface, quantified by the retention volume (VN). ipb.pt By analyzing these interactions, a wide range of physicochemical properties of the material can be determined, most notably its surface energy. nih.govnih.gov
Surface energy is a critical property that governs how a material interacts with its environment, influencing phenomena such as wetting, adhesion, and agglomeration. nih.gov It is typically divided into two components: the dispersive component (γd) and the specific or polar component (γp). csic.es The dispersive component arises from London-type van der Waals forces and is determined in IGC by injecting a series of non-polar n-alkane probes. youtube.com The specific component relates to more polar interactions, such as Lewis acid-base interactions. youtube.com
A key area of research involves the application of IGC to study fluorinated polymers, which are known for their low surface energy and chemical resistance. researchgate.net A pertinent example is the extensive surface characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA), a polymeric derivative containing the pentafluoropropyl functional group. researchgate.net In a detailed study, IGC was employed to probe the surface properties of PPFPMA synthesized via a free-radical polymerization reaction. researchgate.net
The research findings demonstrated that PPFPMA possesses a low dispersive component of surface energy (γsd). researchgate.net This property is a characteristic feature of fluorinated polymers and contributes to their hydrophobicity and oleophobicity. The study also noted that the γsd values obtained through IGC were slightly higher than those determined by traditional contact angle measurements. researchgate.net This difference is attributed to the fundamental nature of the IGC technique, which is particularly sensitive to the higher-energy active sites on the polymer surface, whereas contact angle methods provide a macroscopic average over a larger area. researchgate.net
Furthermore, IGC was utilized to elucidate the Lewis acid-base characteristics of the PPFPMA surface. By using polar probe molecules, the Lewis acidity constant (KA) and Lewis basicity constant (KB) were determined. nih.govresearchgate.net The results of this analysis revealed that the surface of PPFPMA is Lewis amphoteric, meaning it has both acidic and basic sites. However, the characterization indicated a predominantly basic character. researchgate.net This acid-base profile is crucial for understanding and predicting the adhesive properties of the polymer and its interaction with other materials, such as fillers or coatings. ipb.pt
The table below summarizes the surface parameters of poly(2,2,3,3,3-pentafluoropropyl methacrylate) that have been characterized using Inverse Gas Chromatography.
| Surface Property | Parameter | Finding from IGC Analysis | Significance |
|---|---|---|---|
| Dispersive Surface Energy | γsd | Characterized as having a low value, typical for fluoropolymers. researchgate.net | Indicates weak van der Waals interactions, contributing to non-stick and repellent properties. |
| Lewis Acidity | KA | Determined as part of the polymer's amphoteric nature. researchgate.net | Quantifies the ability of the surface to act as an electron acceptor in polar interactions. |
| Lewis Basicity | KB | Found to be the predominant characteristic of the amphoteric surface. researchgate.net | Quantifies the ability of the surface to act as an electron donor, influencing adhesion to acidic substrates. |
Advanced Applications and Functionalization of Bis 2,2,3,3,3 Pentafluoropropyl Amine and Its Derivatives in Chemical Sciences
Integration into Advanced Materials and Electrochemical Systems
The integration of fluorinated compounds into advanced materials is a well-established strategy to enhance their performance and durability. The unique properties of the carbon-fluorine bond, such as its high bond energy and polarity, contribute to the desirable characteristics of these materials.
Role in Fluorinated Ionic Liquids for Battery Electrolytes
Fluorinated ionic liquids are a class of materials being investigated for their potential to improve the safety and efficiency of battery electrolytes. Their non-flammability, high thermal stability, and wide electrochemical windows make them attractive alternatives to conventional organic carbonate-based electrolytes. The incorporation of fluorine can enhance the oxidative stability of the electrolyte, which is crucial for the development of high-voltage lithium-ion batteries.
Precursors for Perfluorinated Polymers and Surface Modification Materials
Perfluorinated polymers are known for their exceptional chemical resistance, low surface energy, and high thermal stability. These properties make them invaluable in a wide range of applications, from non-stick coatings to chemically inert linings. Similarly, fluorinated compounds are extensively used for surface modification to impart hydrophobicity and oleophobicity.
There is a lack of specific studies demonstrating the use of Bis(2,2,3,3,3-pentafluoropropyl)amine as a direct precursor for the synthesis of perfluorinated polymers or in surface modification applications. In principle, the secondary amine functionality could serve as a reactive site for incorporation into a polymer backbone or for grafting onto a surface. However, detailed polymerization studies, characterization of the resulting materials, and evaluation of their surface properties are not documented in the available scientific literature.
Contributions to Specialized Organic Synthesis and Biomolecule Analogues
Fluorinated building blocks are of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Utility as a Synthetic Building Block for Complex Fluorinated Organic Compounds
The presence of a secondary amine and two pentafluoropropyl groups suggests that this compound could serve as a versatile building block in the synthesis of more complex fluorinated molecules. The amine can undergo a variety of chemical transformations, allowing for the introduction of the pentafluoropropyl moiety into diverse molecular scaffolds.
Despite this potential, there are no specific examples in the scientific literature of this compound being used as a key building block in the total synthesis of complex organic compounds. Its utility in this area remains a theoretical possibility awaiting exploration by synthetic chemists.
Application as a Structural Motif in Radiopharmaceutical Design and Imaging Probes
The use of fluorine-18 (B77423), a positron-emitting isotope, is central to Positron Emission Tomography (PET), a powerful molecular imaging technique. The development of novel fluorinated molecules that can be readily labeled with fluorine-18 is a key area of research in radiopharmaceutical chemistry.
No published research indicates that this compound or its derivatives have been investigated for applications in radiopharmaceutical design or as imaging probes. The introduction of a fluorine-18 atom into this molecule would require a dedicated radiosynthesis strategy, which has not been reported.
Fundamental Research within the Domain of Per- and Polyfluoroalkyl Substances (PFAS) Chemistry
This compound is classified as a per- and polyfluoroalkyl substance (PFAS). nih.gov The study of PFAS is an active area of environmental and toxicological research due to their persistence, bioaccumulation, and potential adverse health effects.
In a developmental toxicity screening study using zebrafish, this compound was one of 182 unique PFAS chemicals evaluated. nih.gov This indicates its inclusion in toxicological research efforts to understand the potential hazards of this broad class of compounds. However, comprehensive studies on its environmental fate, transport, and degradation pathways are not extensively documented.
Chemical Compound Information
Inclusion in Chemical Libraries for Investigating Ligand-Protein Interactions
The strategic incorporation of highly fluorinated fragments into chemical libraries has become a powerful tool in drug discovery, particularly for the investigation of ligand-protein interactions. Compounds such as this compound and its derivatives are valuable additions to these libraries due to their unique physicochemical properties imparted by the dense fluorine substitution. These properties can significantly influence molecular recognition at a protein's binding site.
Fragment-based drug discovery (FBDD) relies on screening libraries of low molecular weight compounds to identify those that bind to a biological target. lifechemicals.com Fluorinated fragments are particularly advantageous in this approach for several reasons. The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate lipophilicity. chimia.chnumberanalytics.com Furthermore, the fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, a key technique in FBDD.
One of the primary methods for screening these libraries is ¹⁹F NMR spectroscopy. This technique is exceptionally sensitive for detecting ligand binding, even for weak interactions, due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov The chemical shift of a fluorine atom is highly sensitive to its local environment; thus, upon binding to a protein, a significant change in the ¹⁹F NMR signal can be observed. rsc.org This allows for rapid and efficient screening of fluorinated compound libraries to identify binding fragments. The inclusion of molecules like this compound, which contains ten fluorine atoms, would be expected to produce a strong and easily detectable signal in ¹⁹F NMR screening experiments.
The design of fluorinated fragment libraries is a critical aspect of their utility. Libraries are curated to ensure a wide coverage of chemical space and diverse local fluorine environments. nih.govacs.org The physicochemical properties of the fragments are carefully considered to adhere to the "Rule of Three," which provides guidelines for fragment-like molecules (e.g., molecular weight < 300 Da, cLogP ≤ 3). While the high fluorine content of this compound (MW ≈ 281 g/mol ) places it at the upper end of the molecular weight range for fragments, its unique structure—a secondary amine flanked by two pentafluoropropyl groups—offers a distinct scaffold for exploring protein binding pockets. nih.gov
The table below illustrates the physicochemical properties of representative fluorinated fragments that might be included in a screening library, highlighting the chemical space that can be explored.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 1.34 |
| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 1.63 |
| 2,2,2-Trifluoroethanol (B45653) | C₂H₃F₃O | 100.04 | 0.39 |
| This compound | C₆H₅F₁₀N | 281.09 | 3.4 |
| 2,2,3,3,3-Pentafluoropropan-1-amine | C₃H₄F₅N | 149.06 | 1.1 |
Data sourced from PubChem. nih.govnih.gov
The highly fluorinated nature of this compound can lead to specific types of interactions with protein targets. The electron-withdrawing properties of the fluorine atoms can influence the basicity of the amine group, affecting its potential to form hydrogen bonds or ionic interactions. Furthermore, the fluorinated alkyl chains can participate in favorable interactions within hydrophobic pockets of a protein, potentially displacing water molecules and contributing to binding affinity. The study of such interactions provides valuable structure-activity relationship (SAR) data for hit-to-lead optimization.
Machine Learning Approaches for Predicting Structure-Property Relationships
The development of robust and predictive computational models is crucial for accelerating the drug discovery process. Machine learning (ML) has emerged as a powerful technique for predicting the structure-property relationships of chemical compounds, including highly fluorinated molecules like this compound and its derivatives. These models can forecast a range of critical properties, such as binding affinity, lipophilicity (LogP), and acidity/basicity (pKa), from molecular structure alone, thereby guiding the design and synthesis of new compounds with improved characteristics. blackthorn.ai
A significant challenge in developing predictive models for fluorinated compounds is the limited availability of extensive and high-quality experimental data. enamine.netchemrxiv.org Fluorine's unique electronic properties can have complex and non-linear effects on molecular properties, which can be difficult for traditional predictive models to capture accurately. However, by training ML algorithms on curated datasets of fluorinated compounds, it is possible to build models that can discern these intricate relationships. blackthorn.ai
Various machine learning algorithms are employed for this purpose, including random forests, support vector machines, and deep neural networks. These models are trained using molecular descriptors that encode the structural and chemical features of the molecules. For fluorinated compounds, specialized descriptors that account for the number and position of fluorine atoms, as well as their electronic influence, are often necessary to achieve high predictive accuracy.
One of the key properties that ML models aim to predict for compounds like this compound is lipophilicity, a critical determinant of a drug's pharmacokinetic profile. The high fluorine content of this molecule is expected to significantly increase its lipophilicity. microsoft.com Predicting the precise LogP value is essential for designing derivatives with optimal solubility and membrane permeability. Recent studies have demonstrated the successful application of machine learning models, trained on datasets of fluorinated molecules, to predict LogP with a high degree of accuracy. enamine.netresearchgate.net
The following table presents a hypothetical comparison of the performance of different machine learning models in predicting the LogP of a dataset of fluorinated amines.
| Machine Learning Model | R-squared (R²) | Root Mean Square Error (RMSE) |
| Random Forest | 0.85 | 0.45 |
| Support Vector Machine | 0.82 | 0.51 |
| Deep Neural Network | 0.90 | 0.38 |
Another crucial property for amine-containing compounds is the pKa, which governs the ionization state at physiological pH and thus influences receptor binding and solubility. The strong electron-withdrawing effect of the pentafluoropropyl groups in this compound is expected to significantly lower the basicity of the amine compared to its non-fluorinated counterparts. ML models have been developed to specifically predict the pKa of aliphatic amines, demonstrating good predictive power even for complex structures. sci-hub.boxf-cdn.com These models can be invaluable for fine-tuning the pKa of derivatives of this compound to optimize their biological activity.
The application of machine learning to predict the structure-property relationships of highly fluorinated amines is a rapidly advancing field. As more experimental data becomes available and more sophisticated algorithms are developed, the accuracy and reliability of these predictive models will continue to improve, further enabling the rational design of novel and effective therapeutic agents.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes
The industrial viability and environmental impact of fluorinated compounds are heavily dependent on their synthetic accessibility. Future research will likely focus on developing greener, more efficient, and scalable methods for synthesizing Bis(2,2,3,3,3-pentafluoropropyl)amine and its analogs.
Key Emerging Trends:
Green Fluorinating Agents: Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or corrosive hydrogen fluoride (B91410) (HF). dovepress.comscispace.com The field is moving towards safer, more sustainable alternatives. numberanalytics.comnumberanalytics.com Research could adapt reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor for the synthesis of precursors to this compound. numberanalytics.comrsc.org A metal-free, one-pot fluorination of amines using Selectfluor has already shown promise for creating difluoramines under mild conditions. rsc.org
Catalytic and Electrochemical Methods: Transition metal catalysis, photoredox catalysis, and electrochemical synthesis are transforming organofluorine chemistry by improving efficiency and reducing waste. chinesechemsoc.orgnumberanalytics.com Electrochemical fluorination, for instance, offers a reagent-free approach by using a fluoride salt in an anodic oxidation process. numberanalytics.com These strategies could be explored to construct the C-F bonds in the pentafluoropropyl chains or to assemble the final amine structure.
Mechanochemistry: Solvent-free mechanochemical methods, which involve manual or mechanical grinding of reagents, are gaining traction as a green chemistry technique. mdpi.com This approach has been successfully used to synthesize fluorinated imines in short reaction times with high yields and could be investigated for the final condensation steps in the synthesis of polyfluorinated amines. mdpi.com
Late-Stage Functionalization: Introducing fluorinated groups at a late stage of a synthesis is highly advantageous, particularly in drug discovery. mdpi.com Future work might focus on developing methods to directly couple two pentafluoropropyl groups to an amine, or conversely, to functionalize the N-H bond of this compound itself.
In-depth Mechanistic Investigations of Complex Transformation Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For a molecule like this compound, this involves studying both its formation and its subsequent reactions.
Areas for Future Investigation:
Fluorination Mechanisms: The precise pathway of fluorination can vary significantly. For example, nucleophilic fluorination often proceeds via an Sₙ2 mechanism, but other pathways can compete. researchgate.net Detailed kinetic and computational studies would be needed to elucidate the mechanisms of any new synthetic routes developed for this compound.
Radical Pathways: Many modern fluoroalkylation reactions proceed through radical intermediates. nih.gov Investigating the potential for radical-based syntheses or the reactivity of radicals derived from this compound could open new avenues for creating more complex fluorinated molecules.
Reactivity of the N-H Bond: The acidity and nucleophilicity of the amine's N-H bond are influenced by the strong electron-withdrawing pentafluoropropyl groups. Mechanistic studies will be essential to understand and predict its reactivity in reactions such as alkylation, acylation, or arylation, which are fundamental for integrating this compound into larger structures.
Advanced Computational Design and Predictive Modeling for Fluorinated Compounds
Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. For fluorinated compounds, predictive modeling can provide insights that are difficult to obtain experimentally.
Emerging Computational Approaches:
Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are rapidly being applied to predict the properties and reactivity of complex molecules. researchgate.netresearchgate.net ML models, including Random Forest and Feed-forward Neural Networks, have been used to accurately predict carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS). chemrxiv.orgacs.org Such models could be trained to predict the physicochemical properties (e.g., solubility, boiling point), biological activity, and environmental fate of this compound and its derivatives. kwrwater.nl
Force Field Development: Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields. Developing specific force field parameters for fluorinated fragments, like the pentafluoropropyl group, is crucial for simulating how these molecules interact with biological targets or materials. nih.govbiorxiv.orgacs.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, conformational preferences, and reaction energetics of fluorinated amines. nih.gov These calculations can help rationalize experimental observations and guide the design of new synthetic routes or functional materials. researchgate.net
| Technique | Primary Application | Key Advantage | Example in Fluorine Chemistry |
|---|---|---|---|
| Machine Learning (ML) | Predicting properties (toxicity, reactivity, environmental fate) | High-throughput screening of virtual libraries; rapid prediction. acs.org | Predicting C-F bond dissociation energies for PFAS degradation. chemrxiv.org |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Provides insight into dynamic processes like protein-ligand binding. | Validating force fields for fluorinated amino acids in proteins. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and reaction mechanisms | High accuracy for individual molecules and reaction pathways. | Analyzing noncovalent interactions in fluorinated phenylethylamine. nih.gov |
Integration into Next-Generation Functional Materials and Chemical Technologies
The unique properties conferred by the dense fluorination in this compound make it an attractive building block for advanced materials and technologies.
Potential Future Applications:
Q & A
What are the optimal synthetic routes for Bis(2,2,3,3,3-pentafluoropropyl)amine, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions using fluorinated precursors. For example, fluorinated sulfonate esters (e.g., 2,2,3,3,3-pentafluoropropyl tosylate) can act as leaving groups in amine alkylation . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical. Statistical tools like Plackett-Burman design can screen variables (e.g., catalyst loading, pH) to maximize yield .
Table 1: Example Reaction Parameters for Optimization
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMSO, THF, Acetonitrile | THF |
| Reaction Time | 6–24 hours | 12 hours |
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Essential for confirming structure. For example, ¹⁹F NMR resolves distinct fluorine environments (e.g., -CF₂ vs. -CF₃ groups), with chemical shifts typically between -70 to -85 ppm for pentafluoropropyl derivatives .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Table 2: Representative NMR Data (from Analogous Compounds)
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| Pentafluoropropyl | 3.5–4.2 (m) | 110–125 (CF₃) | -75 to -85 |
| Amine (-NH-) | 1.5–2.5 (br) | 35–45 | N/A |
How does the electron-withdrawing nature of pentafluoropropyl groups influence the amine's reactivity in nucleophilic reactions?
Level: Advanced
Methodological Answer:
The strong electron-withdrawing effect of -CF₂CF₃ groups reduces the electron density on the amine nitrogen, decreasing nucleophilicity. This impacts:
- Reaction Rates : Slower alkylation or acylation compared to non-fluorinated analogs.
- Stability : Enhanced resistance to oxidation due to inductive effects .
- Applications : Useful in designing fluorinated ligands for catalysis, where electron-deficient amines stabilize metal centers .
What challenges arise in analyzing this compound using mass spectrometry, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Fragmentation Patterns : Extensive fragmentation due to labile C-F bonds can obscure molecular ion detection.
- Mitigation Strategies :
- Use soft ionization techniques (e.g., ESI or APCI) to preserve the molecular ion .
- Pair HRMS with isotopic pattern analysis (e.g., ¹⁹F has no natural isotopes, simplifying spectra) .
How can the purity of this compound be assessed, and what analytical methods are recommended?
Level: Basic
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) resolves impurities. Purity ≥98% is achievable with optimized gradients .
- GC-MS : Validates volatile impurities; derivatization may be needed for non-volatile samples .
- Elemental Analysis : Confirms C/F/N ratios (deviation <0.3% indicates high purity) .
In cross-coupling reactions, how does the presence of multiple fluorine atoms affect the amine's role as a ligand or catalyst?
Level: Advanced
Methodological Answer:
- Ligand Design : Fluorine's electronegativity enhances Lewis acidity of metal centers, improving catalytic activity in C-C bond formation .
- Steric Effects : The bulky pentafluoropropyl group can hinder substrate access, requiring tailored ligand geometries .
- Case Study : Fluorinated amines stabilize Pd(0) intermediates in Suzuki-Miyaura couplings, reducing catalyst loading by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
